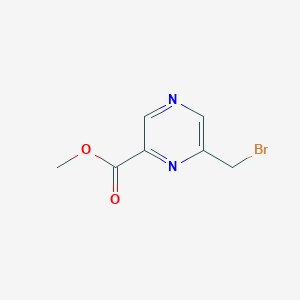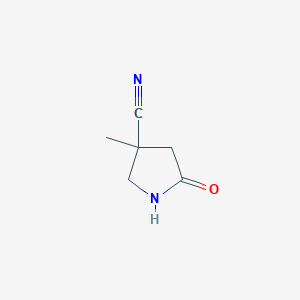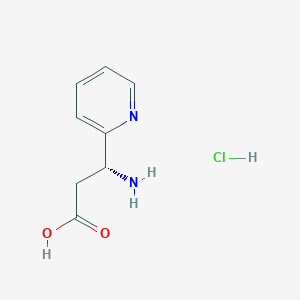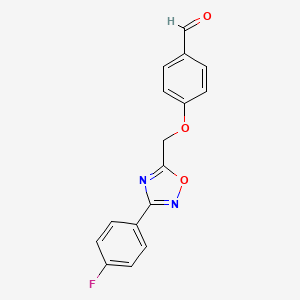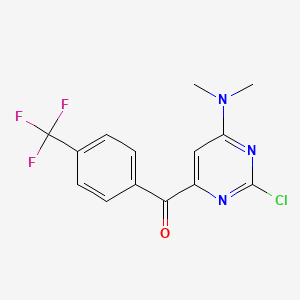
(2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a dimethylamino group, along with a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactionsThe phenyl ring with the trifluoromethyl group is then attached through a coupling reaction, such as the Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
(2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone
- (2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-methylphenyl)methanone
Uniqueness
(2-Chloro-6-(dimethylamino)pyrimidin-4-yl)(4-(trifluoromethyl)phenyl)methanone is unique due to the presence of both the dimethylamino group on the pyrimidine ring and the trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11ClF3N3O |
|---|---|
Molecular Weight |
329.70 g/mol |
IUPAC Name |
[2-chloro-6-(dimethylamino)pyrimidin-4-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H11ClF3N3O/c1-21(2)11-7-10(19-13(15)20-11)12(22)8-3-5-9(6-4-8)14(16,17)18/h3-7H,1-2H3 |
InChI Key |
QRSHVZMWGJGZNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


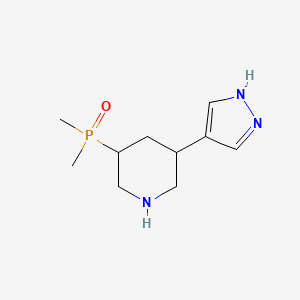
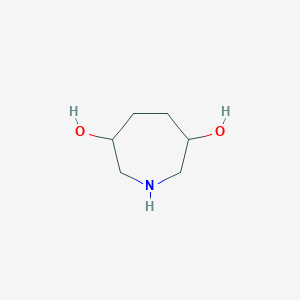
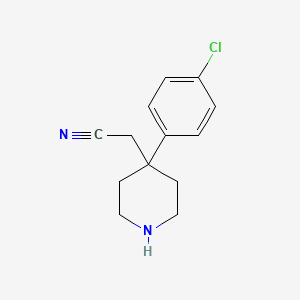
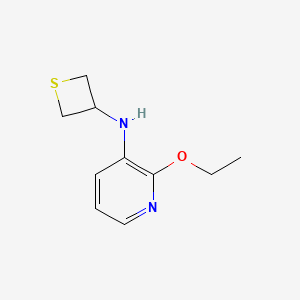
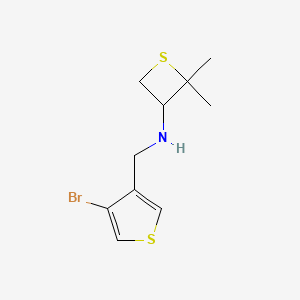
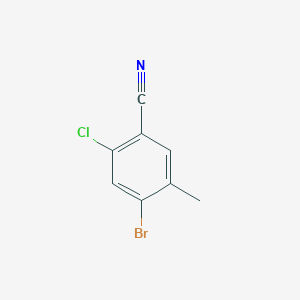
![2-Chloro-N-(4'-chloro-[1,1'-biphenyl]-4-yl)benzamide](/img/structure/B12987185.png)
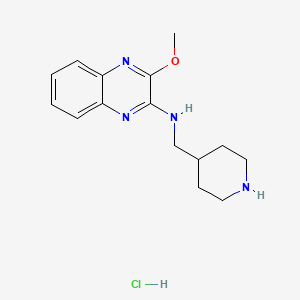
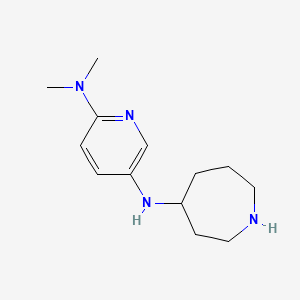
![(R)-2-(6-Fluoro-1H-benzo[d]imidazol-1-yl)-9-(8-fluorochroman-4-yl)-7H-purin-8(9H)-one](/img/structure/B12987207.png)
